molecular formula C7H5ClN2 B1265742 4-Amino-2-chlorobenzonitrile CAS No. 20925-27-3

4-Amino-2-chlorobenzonitrile

Cat. No.: B1265742
CAS No.: 20925-27-3
M. Wt: 152.58 g/mol
InChI Key: ZFBKYGFPUCUYIF-UHFFFAOYSA-N
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Description

4-Amino-2-chlorobenzonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position and a chlorine atom at the second position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

Target of Action

It is known that this compound is widely used in organic synthesis , suggesting that it may interact with a variety of molecular targets.

Pharmacokinetics

Its physicochemical properties such as a predicted density of 133±01 g/cm3, boiling point of 3395±270 °C, and a vapor pressure of 918E-05mmHg at 25°C suggest that it may have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-chlorobenzonitrile. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability . It is also important to avoid dust formation and ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

4-Amino-2-chlorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The compound can act as a substrate for these enzymes, leading to the formation of reactive intermediates. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, affecting their activity and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling events and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups. This interaction prevents the enzymes from catalyzing their normal reactions, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that prolonged exposure to light and air can lead to the formation of degradation products, which may have different biochemical properties. Additionally, long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent. High doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry and enzyme activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors such as NADPH, which are required for the enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters. Once inside the cells, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Additionally, the compound can be directed to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-chlorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with ammonia in the presence of a catalyst. Another method includes the reduction of 4-nitro-2-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2-chlorotoluene. This process involves the reaction of 2-chlorotoluene with ammonia and oxygen over a vanadium oxide catalyst at elevated temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is frequently used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.

Major Products:

    Oxidation: 4-Nitro-2-chlorobenzonitrile.

    Reduction: 4-Amino-2-chlorobenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-chlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of biochemical assays and as a precursor for bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.

    Industry: The compound is employed in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzonitrile
  • 4-Amino-3-chlorobenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Comparison: 4-Amino-2-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties

Properties

IUPAC Name

4-amino-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBKYGFPUCUYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175082
Record name 4-Amino-2-chlorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20925-27-3
Record name 4-Amino-2-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20925-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-chlorobenzonitrile
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Record name 4-Amino-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-chlorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-AMINO-2-CHLOROBENZONITRILE
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Synthesis routes and methods

Procedure details

A portion of 2-chloro-4-nitrobenzonitrile (5 g, 0.027 m) was heated with hydrazine monohydrate (110 ml) until the reaction began. Another portion of 2-chloro-4-nitrobenzonitrile (35 g, 0.192 m) was added in predetermined amounts. Once the evolution of nitrogen gas ceased, the reaction mixture was refluxed approximately thirty minutes, and then poured into stirred ice water. The precipitate was filtered and the solid was crystallized from water to yield 2-chloro-4-aminobenzonitrile (25 g, 78%, mp 117° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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